Methyl 2-carbamothioylhydrazine-1-carboxylate
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Overview
Description
Methyl 2-carbamothioylhydrazine-1-carboxylate is an organic compound with a unique structure that includes both carbamothioyl and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-carbamothioylhydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-carbamothioylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Methyl 2-carbamothioylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-carbamothioylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl hydrazinocarboxylate: A precursor in the synthesis of methyl 2-carbamothioylhydrazine-1-carboxylate.
Thiocarbamoyl chloride: Another related compound used in the synthesis process.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with similar functional groups and potential biological activities.
Uniqueness
This compound is unique due to its combination of carbamothioyl and hydrazine functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
22244-59-3 |
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Molecular Formula |
C3H7N3O2S |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
methyl N-(carbamothioylamino)carbamate |
InChI |
InChI=1S/C3H7N3O2S/c1-8-3(7)6-5-2(4)9/h1H3,(H,6,7)(H3,4,5,9) |
InChI Key |
AAIWFDZFVZYFII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNC(=S)N |
Origin of Product |
United States |
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